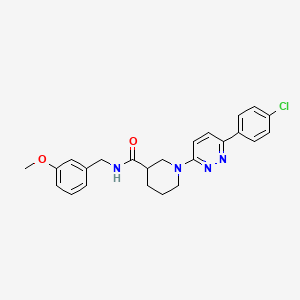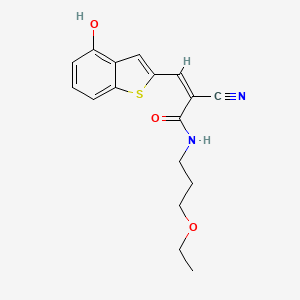
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme protein phosphatase 2A (PP2A). PP2A is a critical regulator of cellular signaling pathways, and its dysregulation has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and addiction. CPP-115 has shown promise as a therapeutic agent in preclinical studies, and its unique mechanism of action makes it an attractive target for further research.
Mecanismo De Acción
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide works by inhibiting the activity of PP2A, a critical regulator of cellular signaling pathways. PP2A is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PP2A, this compound can alter the activity of multiple signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases. In animal models of addiction, this compound can reduce the rewarding effects of drugs of abuse, suggesting that it may be a useful tool in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide is its specificity for PP2A, which allows researchers to selectively manipulate this pathway without affecting other signaling pathways. However, this compound is a relatively new compound, and its effects on different cell types and in different disease models are still being investigated. Additionally, the optimal dosing and administration of this compound in vivo have not been fully established.
Direcciones Futuras
There are several potential future directions for research on 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide. One area of interest is the role of PP2A in cancer, and whether inhibition of this pathway can be used as a therapeutic strategy. Another area of interest is the potential use of this compound in the treatment of addiction and other neuropsychiatric disorders. Further studies are also needed to fully understand the biochemical and physiological effects of this compound in different cell types and disease models. Finally, the development of more potent and selective inhibitors of PP2A may lead to the identification of new therapeutic targets for a variety of diseases.
Métodos De Síntesis
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridazine ring, followed by the introduction of a piperidine ring and a benzyl group. The final step involves the introduction of a carboxamide group onto the piperidine ring. The synthesis of this compound has been described in several publications, and the compound is now commercially available.
Aplicaciones Científicas De Investigación
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide has been investigated for its potential therapeutic applications in a variety of diseases. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation in the brain, and improve cognitive function in animal models of Alzheimer's disease. This compound has also shown promise as a treatment for addiction, as it can reduce the rewarding effects of drugs of abuse.
Propiedades
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-31-21-6-2-4-17(14-21)15-26-24(30)19-5-3-13-29(16-19)23-12-11-22(27-28-23)18-7-9-20(25)10-8-18/h2,4,6-12,14,19H,3,5,13,15-16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNDKHANGOMWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2908930.png)
![3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2908931.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2908934.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2908940.png)
![5-bromo-2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2908941.png)

![1-(4-Fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2908944.png)


![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone](/img/structure/B2908948.png)
![1-(2,5-Dimethylphenyl)-6-oxo-N-[2-(prop-2-enoylamino)ethyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B2908949.png)